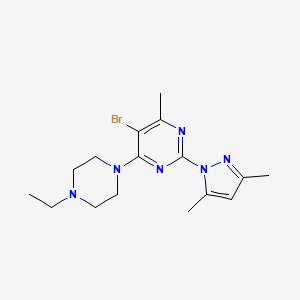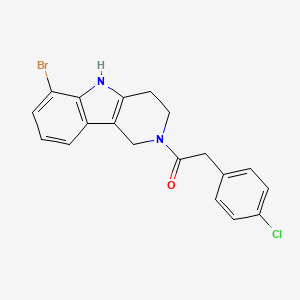
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is a chemical compound with a unique structure that includes an azide group and a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one typically involves the introduction of the azide group into a pre-formed cyclohexanone derivative. One common method is the nucleophilic substitution reaction where an appropriate leaving group (such as a halide) on the cyclohexanone is replaced by an azide ion. This reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like triphenylphosphine (PPh3) can be used in Staudinger reactions to convert azides to amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.
類似化合物との比較
Similar Compounds
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is unique due to the presence of both an azide group and a ketone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
919117-14-9 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC名 |
(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1 |
InChIキー |
FJNNQWBMWPZHJQ-GVHYBUMESA-N |
異性体SMILES |
C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
正規SMILES |
CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)

![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)



![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)

![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)

